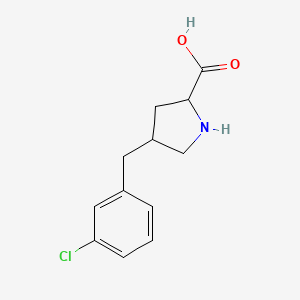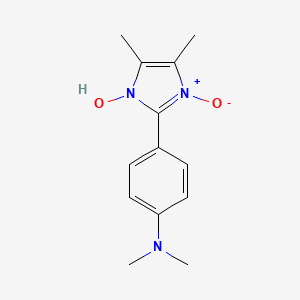![molecular formula C14H18ClNO4 B13998799 (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate CAS No. 64219-74-5](/img/structure/B13998799.png)
(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate is a chemical compound that features a piperidine ring substituted with a methyl group and a benzo[1,3]dioxole moiety attached to a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate typically involves the esterification of benzo[1,3]dioxole-5-carboxylic acid with (1-Methyl-4-piperidyl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as methanol or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反应分析
Types of Reactions
(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding .
Medicine
Its structural features may be optimized to enhance biological activity and selectivity .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Benzo[1,3]dioxole-5-carboxylic acid: A precursor in the synthesis of (1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate.
(1-Methyl-4-piperidyl) alcohol: Another precursor used in the synthesis.
Benzo[1,3]dioxole derivatives: Compounds with similar structural motifs that exhibit diverse biological and chemical properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a benzo[1,3]dioxole moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
64219-74-5 |
|---|---|
分子式 |
C14H18ClNO4 |
分子量 |
299.75 g/mol |
IUPAC 名称 |
(1-methylpiperidin-4-yl) 1,3-benzodioxole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO4.ClH/c1-15-6-4-11(5-7-15)19-14(16)10-2-3-12-13(8-10)18-9-17-12;/h2-3,8,11H,4-7,9H2,1H3;1H |
InChI 键 |
HHTGSYBNYQBZDR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)OC(=O)C2=CC3=C(C=C2)OCO3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)

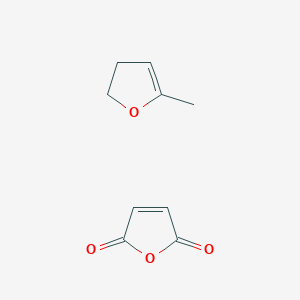
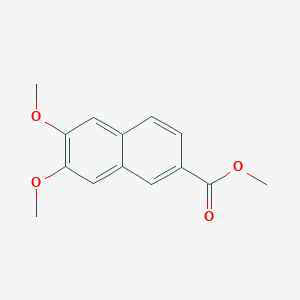
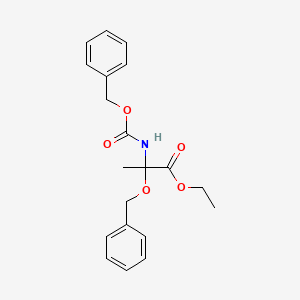
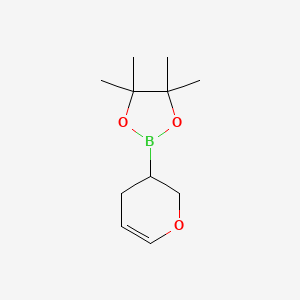
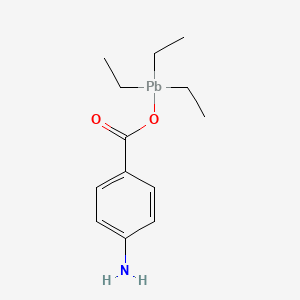
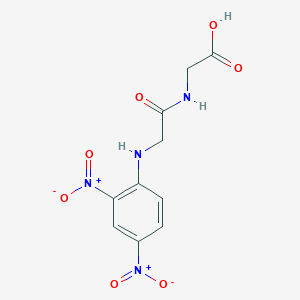
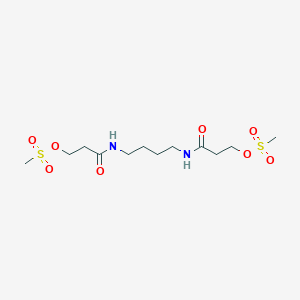
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)

